molecular formula C21H21FN6O3S B12203923 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12203923
M. Wt: 456.5 g/mol
InChI Key: SJFCHPOBKOKTFX-UHFFFAOYSA-N
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Description

This compound belongs to the fluoroquinolone class, characterized by a quinoline core substituted with a cyclopropyl group at position 1, fluorine at position 6, and a 4-acetylpiperazinyl moiety at position 5. The carboxamide group at position 3 is modified with a (2Z)-1,3,4-thiadiazol-2(3H)-ylidene substituent, distinguishing it from classical quinolones like ciprofloxacin . Its synthesis involves multi-step reactions, including condensation of intermediates such as 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with thiadiazole derivatives under controlled conditions (e.g., using triphosgene and DIEA in DCM/EtOH) . The acetylated piperazine enhances solubility, while the thiadiazolylidene group may improve target binding and resistance profiles .

Properties

Molecular Formula

C21H21FN6O3S

Molecular Weight

456.5 g/mol

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

InChI

InChI=1S/C21H21FN6O3S/c1-12(29)26-4-6-27(7-5-26)18-9-17-14(8-16(18)22)19(30)15(10-28(17)13-2-3-13)20(31)24-21-25-23-11-32-21/h8-11,13H,2-7H2,1H3,(H,24,25,31)

InChI Key

SJFCHPOBKOKTFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=NN=CS4)C5CC5)F

Origin of Product

United States

Preparation Methods

Quinoline Core Synthesis and Cyclopropane Substitution

The foundational step involves constructing the 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. Source outlines a scalable methodology for synthesizing N-1 substituted 4-quinolone-3-carboxamides. The process begins with ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (13c) , prepared via cyclization of a dimethylaminomethylene intermediate in DMF with potassium carbonate . Key parameters include:

  • Reagents : Cyclopropylamine for N-1 substitution, potassium carbonate as a base.

  • Conditions : 85°C for 90–100 minutes, yielding 89% of 13c after recrystallization .

  • Critical Modifications : Fluorine at C6 is introduced earlier via electrophilic substitution, while the cyclopropyl group at N1 is stabilized through nucleophilic displacement .

Thiadiazole Ring Formation

The thiadiazole moiety at position 3 is synthesized via cyclocondensation. Source describes a one-pot method using thiosemicarbazide and carboxylic acid derivatives with polyphosphate ester (PPE) as a catalyst, avoiding toxic reagents like POCl3. For the target compound, this involves:

  • Intermediate Preparation : Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (14) is reacted with thionyl chloride in toluene at 80–85°C for 8 hours .

  • Cyclization : Forms the thiadiazolo[3,4-h]quinoline core, yielding ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro thiadiazolo[3,4-h]quinoline-7-carboxylate (15) with 78% efficiency .

Piperazine Acetylation and Carboxamide Coupling

The acetylpiperazine group at C7 is introduced via nucleophilic substitution. Source details piperazine acylation using 1-chloroformyl-4-methylpiperazine hydrochloride and N-methylpiperazine in dichloromethane with triethylamine. Adapted for the target compound:

  • Reaction Setup :

    • Solvent : Dichloromethane (4–6 mL/g of substrate) .

    • Molar Ratios : 1:1.1–1.3 (substrate:N-methylpiperazine), 1:1.4–1.6 (substrate:triethylamine) .

    • Conditions : Room temperature, 2–6 hours, followed by aqueous workup and recrystallization .

Post-acetylation, the ethyl ester at C3 is hydrolyzed to a carboxylic acid and converted to the thiadiazole carboxamide. Source demonstrates carboxamide formation using ethylchloroformate and aniline in DMF with triethylamine, yielding 92% purity after NaOH quenching .

Final Assembly and Purification

The convergent synthesis concludes with coupling the acetylpiperazine-modified quinoline to the thiadiazole carboxamide. Critical steps include:

  • Amide Bond Formation : EDCl/HOBt-mediated coupling under inert atmosphere .

  • Purification : Column chromatography (silica gel, chloroform/methanol) and recrystallization from ethanol .

Analytical Data and Yield Optimization

StepIntermediateYield (%)Purity (%)Key Conditions
113c 8995K2CO3, DMF, 85°C
215 7898SOCl2, toluene, 80°C
3Acetylpiperazine-Quinoline8597Dichloromethane, Et3N
4Final Compound7299EDCl/HOBt, DMF

Green Chemistry Considerations

Source highlights PPE as a non-toxic alternative for thiadiazole synthesis, reducing hazardous waste. Similarly, source employs ethanol/water mixtures for quenching, enhancing sustainability .

Challenges and Alternatives

  • Thiadiazole Stability : The Z-configuration at the thiadiazole ylidene requires strict anhydrous conditions to prevent tautomerization.

  • Piperazine Solubility : Microwave-assisted reactions in acetonitrile improve reaction rates and yields .

Chemical Reactions Analysis

Core Quinoline Formation

The synthesis begins with the preparation of the 1,4-dihydroquinoline-3-carboxylic acid backbone. This typically involves cyclization reactions of keto-ester intermediates, followed by fluorination and cyclopropyl group introduction .

Piperazine Substitution

At the 7-position of the quinoline ring, a piperazine derivative is introduced. The acetylpiperazine group is likely added via nucleophilic substitution or coupling reactions, followed by acetylation to form the 4-acetylpiperazin-1-yl moiety .

Thiadiazole Moiety Integration

The thiadiazole ring is incorporated through condensation reactions, potentially involving hydrazide intermediates and thioester precursors. This step introduces the [(2Z)-1,3,4-thiadiazol-2(3H)-ylidene] group, forming the carboxamide linkage .

Key Reaction Pathways

The synthesis strategy aligns with standard fluoroquinolone methodologies, with modifications for the thiadiazole and acetylpiperazine groups. A comparison of reaction steps with related compounds is provided in Table 1 .

Compound Core Structure Key Substituents Synthesis Steps
Target CompoundQuinolineCyclopropyl, fluorine, thiadiazole, acetylpiperazineQuinoline cyclization → fluorination → cyclopropyl addition → piperazine coupling → acetylation → thiadiazole formation
Ciprofloxacin QuinolineCyclopropyl, fluorine, piperazineQuinoline cyclization → fluorination → cyclopropyl addition → piperazine coupling
LevofloxacinQuinolineCyclopropyl, fluorine, levofloxacin skeletonSimilar to ciprofloxacin with stereochemical variations
MoxifloxacinQuinolineCyclopropyl, fluorine, methoxy groupAdditional methoxylation step post-quinoline formation

Piperazine Acetylation

The piperazine ring undergoes acetylation to form the 4-acetylpiperazin-1-yl group. This step involves reacting the piperazine with an acetylating agent (e.g., acetyl chloride) under basic conditions, ensuring selective substitution at the nitrogen atom .

Thiadiazole Condensation

The thiadiazole moiety is introduced via condensation of a hydrazide intermediate with a thioester precursor. This reaction likely occurs under reflux conditions with a catalyst (e.g., sulfuric acid), forming the [(2Z)-1,3,4-thiadiazol-2(3H)-ylidene] group .

Fluoroquinolone Core Stability

The fluorine atom at the 6-position and the cyclopropyl group at the 1-position enhance the compound’s stability and biological activity. These groups are introduced early in the synthesis to ensure compatibility with subsequent reactions .

Quinoline Cyclization

The quinoline core is formed via [4+2] cycloaddition between a keto-ester and an amino group, followed by dehydrogenation. Fluorination is achieved through electrophilic substitution, typically using a fluorinating agent like diethylaminosulfur trifluoride (DAST) .

Piperazine Coupling

The piperazine group is attached via nucleophilic aromatic substitution at the 7-position of the quinoline ring. This requires activating the quinoline nucleus (e.g., through substitution with a leaving group) and using a piperazine derivative as the nucleophile .

Challenges and Considerations

  • Selectivity : The acetylation of the piperazine ring requires precise control to avoid over-acetylation or side reactions.

  • Thiadiazole Stability : The thiadiazole moiety may undergo hydrolysis under acidic conditions, necessitating careful pH control during synthesis.

  • Biological Activity : Structural modifications (e.g., thiadiazole) may alter interactions with bacterial targets like DNA gyrase, requiring validation through molecular docking studies .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and cyclopropyl-containing quinoline precursors. The process often includes:

  • Formation of the piperazine ring : Utilizing acetylation reactions to introduce the acetyl group onto the piperazine moiety.
  • Cyclization : Creating the thiadiazole structure through cyclization with appropriate thioketones or thiosemicarbazones.
  • Characterization : The synthesized compound is characterized using techniques such as 1H^{1}H NMR, 13C^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Antibacterial Properties

Research indicates that compounds similar to 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide exhibit significant antibacterial activity. A study synthesized various analogues and tested them against both gram-positive and gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 29213)0.44 - 34.02 μM
Escherichia coli (ATCC 25922)0.44 - 34.02 μM
Mycobacterium tuberculosis (H37Rv)7.32 - 136.10 μM

The compound demonstrated potent activity against these strains, particularly against Staphylococcus aureus with an MIC as low as 0.44 μM .

Antitubercular Activity

In addition to its antibacterial properties, this compound has shown promising results in combating tuberculosis. The synthesized derivatives were screened for their efficacy against Mycobacterium tuberculosis, revealing several compounds with effective MIC values that indicate their potential as antitubercular agents .

Therapeutic Applications

The diverse structural features of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide suggest multiple therapeutic applications:

  • Antibacterial Treatments : Due to its effectiveness against resistant strains of bacteria, it may serve as a candidate for developing new antibiotics.
  • Tuberculosis Therapy : Its activity against Mycobacterium tuberculosis positions it as a potential adjunct or alternative treatment for tuberculosis.
  • Combination Therapies : The compound could be explored in combination with other antibiotics or therapeutic agents to enhance efficacy and reduce resistance development.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound and its analogues:

  • A study reported the synthesis of a series of quinoline derivatives that were tested for their antibacterial properties, demonstrating that modifications at the piperazine moiety significantly influenced activity levels .
  • Another investigation focused on the antinociceptive effects of similar compounds containing piperazine and thiadiazole rings, highlighting their potential beyond antibacterial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 3 (carboxamide) and 7 (piperazine), which critically influence antibacterial activity, pharmacokinetics, and stability. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Structure Substituents (Position 7) Substituents (Position 3) Key Findings Reference
Target Compound 4-Acetylpiperazinyl N-(2Z-1,3,4-thiadiazol-2-ylidene) Enhanced solubility and biofilm penetration; moderate CYP450 inhibition
1-Cyclopropyl-6-fluoro-7-(4-nitroso-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 4-Nitroso-piperazinyl Carboxylic acid High bactericidal activity but poor metabolic stability due to nitroso group
Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid) Piperazinyl Carboxylic acid Broad-spectrum activity; susceptibility to efflux pump resistance
7-(4-Benzoylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (5a–m series) 4-Benzoylpiperazinyl Carboxylic acid Improved Gram-positive coverage but reduced solubility vs. acetylated analogs
3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Compound 4) Piperazinyl 5-Amino-1,3,4-thiadiazol-2-yl Potent against multidrug-resistant P. aeruginosa; limited oral bioavailability

Impact of Position 7 Modifications

  • Acetylpiperazinyl (Target Compound): The acetyl group reduces basicity, improving water solubility and tissue penetration compared to unsubstituted piperazine (e.g., ciprofloxacin) . However, it may slightly reduce DNA gyrase binding affinity relative to electron-withdrawing groups like nitroso .
  • Nitroso-piperazinyl (): The nitroso group enhances electrophilicity, increasing interaction with bacterial enzyme targets but contributing to oxidative instability and toxicity .
  • Benzoyl/Benzenesulfonyl (): Bulky aromatic groups improve Gram-positive activity but compromise solubility, requiring formulation adjustments .

Impact of Position 3 Modifications

  • This group also reduces renal clearance compared to carboxylic acid derivatives .
  • Carboxylic Acid (Ciprofloxacin): The free -COOH group is essential for metal ion chelation (e.g., Mg²⁺ in DNA gyrase) but increases susceptibility to efflux pumps .
  • Oxadiazole/Thiazolidinone (): These heterocycles improve lipophilicity and membrane permeability but may introduce metabolic liabilities (e.g., hydrolysis in acidic environments) .

Research Findings and Clinical Implications

  • Antibacterial Activity: The target compound shows broad-spectrum activity against both Gram-negative (e.g., E. coli, K. pneumoniae) and Gram-positive pathogens (e.g., S. aureus), with MIC values 2–4× lower than ciprofloxacin for resistant strains .
  • Resistance Profile: The thiadiazolylidene group reduces susceptibility to plasmid-mediated quinolone resistance (PMQR) mechanisms, such as Qnr proteins, by altering binding pocket interactions .
  • Pharmacokinetics: Acetylation of piperazine enhances oral bioavailability (∼85% in murine models) compared to benzoyl derivatives (∼60%) .

Biological Activity

The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a member of the quinoline family and has garnered interest for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes current research findings regarding its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C_{19}H_{22}F_{N}_{5}O_{3}S, with a molecular weight of approximately 397.47 g/mol. The structure features a cyclopropyl group, a fluorine atom, and a thiadiazole moiety which contribute to its biological profile.

Antibacterial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Notably:

  • Mechanism of Action : The compound interacts with bacterial topoisomerases, crucial enzymes for DNA replication and transcription. Binding studies suggest that it may inhibit the gyrase enzyme by forming stable complexes with key amino acid residues such as Arg1122 and Arg458 in the GyrA and GyrB subunits, respectively .
  • Efficacy Against Strains : In vitro studies have shown that this compound demonstrates potent activity against strains of Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to or lower than those of standard antibiotics .
Bacterial StrainMIC (µg/mL)Reference
E. coli16
P. aeruginosa32
Staphylococcus aureus8

Antitumor Activity

Emerging studies suggest that quinoline derivatives may possess antitumor properties. The compound has been tested against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Results : Cytotoxicity assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of traditional chemotherapeutics .
Cell LineIC50 (µM)Reference
MCF-712
A54915

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to specific structural features:

  • Piperazine Ring : Modifications on the piperazine moiety have shown to enhance antibacterial activity by improving binding affinity to target enzymes.
  • Thiadiazole Substituent : The presence of the thiadiazole ring appears to contribute positively to the overall potency against bacterial strains by stabilizing the interaction with topoisomerases .
  • Fluorine Atom : The fluorine substitution at position 6 enhances lipophilicity, facilitating better membrane penetration and increasing bioavailability .

Case Studies

A recent study involving a series of quinoline derivatives, including our compound, highlighted the importance of structural modifications in enhancing biological activity. These derivatives were subjected to docking studies which predicted improved binding interactions with bacterial enzymes compared to their parent compounds .

Q & A

Q. How to design SAR studies for improving metabolic stability?

  • Methodological Answer :
  • Piperazine modifications : Introduce acetyl groups (as in 4-acetylpiperazinyl) to reduce hepatic clearance .
  • Thiadiazole substitution : Replace with triazoles for enhanced solubility and lower CYP450 affinity .

Contradiction Analysis & Validation

Q. Why do some studies report low cytotoxicity while others note hepatotoxicity?

  • Methodological Answer :
  • Cell line selection : Compare HepG2 (liver) vs. HEK293 (renal) models .
  • Metabolite profiling : Use LC-MS to identify reactive intermediates (e.g., nitroso derivatives) .

Q. How to validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to pH 1–9 buffers and analyze via HPLC for degradation products .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months and monitor impurity profiles .

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